theta-Cypermethrin
Overview
Description
Theta-Cypermethrin is a synthetic pyrethroid insecticide widely used for controlling pests in agricultural, public health, and veterinary settings. It is effective against a broad spectrum of pests, including aphids, cockroaches, fleas, ticks, flies, and mosquitoes . The compound is a racemic mixture of two enantiomers, ®- and (S)-alpha-cyano-3-phenoxybenzyl (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate .
Mechanism of Action
Target of Action
Theta-Cypermethrin, a synthetic pyrethroid insecticide, primarily targets the sodium channels in the central nervous system . These channels play a crucial role in the propagation of nerve impulses, which are essential for the normal functioning of the nervous system.
Mode of Action
This compound acts by prolonging the opening of sodium channels . This interruption of the sodium channel gate closing leads to multiple nerve impulses instead of a single one, which in turn leads to the release of the acetylcholine neurotransmitters and stimulation of other nerves . As a result, it causes hyper-excitation and hypo-polarization of the neurons .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to amino acid and glycolipid metabolism . The most significant changes in the metabolic phenotype were observed in the this compound group, with 56 differential metabolites enriched in 9 differential metabolic pathways .
Pharmacokinetics
After oral administration of doses in the range of 0.25 to 0.75 mg of Alphacypermethrin (a similar compound to this compound) to humans, 43% of the administered dose was excreted in the urine within 24 hours . After oral administration of 2 mg Alphacypermethrin/kg body weight to rats, around 50% of the dose was recovered from the urine and 40% from the feces within 96 hours of dosing . More than 95% of the residue in fat was unmetabolized Alphacypermethrin .
Result of Action
The result of this compound’s action is the disruption of normal nerve function, leading to hyper-excitation and hypo-polarization of the neurons . This can cause toxic effects in various animals, including fishes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. Due to its massive application for pest control, the adverse effects on non-target organisms have aroused great attention . The presence of Cypermethrin in food and groundwater has raised environmental concerns . There is a need to develop economical, rapid, and reliable techniques that can be used for field applications .
Biochemical Analysis
Biochemical Properties
Theta-Cypermethrin interacts with various enzymes and proteins, causing disruptions in amino acid and glycolipid metabolism . The stereoisomeric selectivity in metabolic disturbances was assessed based on a metabolomic strategy via multivariate analysis and pathway analysis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting liver and renal function parameters . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, causing significant changes in the metabolic phenotype .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, causing disruptions in amino acid and glycolipid metabolism . It also affects metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
It is known to cause significant changes in the metabolic phenotype, indicating that it may be directed to specific compartments or organelles .
Preparation Methods
The synthesis of theta-cypermethrin involves the reaction of alpha-cyano-3-phenoxybenzyl alcohol with 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product. Industrial production methods often involve large-scale batch processes with stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Theta-cypermethrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Substitution: The cyano group in this compound can undergo nucleophilic substitution reactions to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, hydrolyzing agents like sodium hydroxide or hydrochloric acid, and nucleophiles like amines or alcohols. The major products formed from these reactions are carboxylic acids, alcohols, and substituted derivatives .
Scientific Research Applications
Theta-cypermethrin has several scientific research applications:
Comparison with Similar Compounds
Theta-cypermethrin is one of several cypermethrin isomers, including alpha-cypermethrin and beta-cypermethrin. Compared to its counterparts, this compound exhibits unique stereoselective properties that influence its metabolic behavior and environmental impact . Other similar compounds include:
Alpha-cypermethrin: Known for its high insecticidal activity and extensive use in agriculture.
Beta-cypermethrin: Exhibits lower metabolic perturbations compared to alpha- and this compound.
Deltamethrin: Another pyrethroid insecticide with a longer residual activity and different mode of action.
This compound’s unique stereochemistry and metabolic profile make it a valuable compound for studying the environmental and health impacts of pyrethroid insecticides .
Properties
IUPAC Name |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/t17-,18-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAATUXNTWXVJKI-GGPKGHCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8058247 | |
Record name | (+)-Theta-Cypermethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65732-07-2, 71697-59-1 | |
Record name | (+)-Theta-Cypermethrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65732-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FMC 52703 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065732072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | theta-Cypermethrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071697591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Theta-Cypermethrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8058247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α-cyano-3-phenoxybenzyl [1R-[1α(S*),3β]]-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.891 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RU-27069 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63368KV4PY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | .THETA.-CYPERMETHRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE304V7A62 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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